molecular formula C22H27N3OS B4642488 3-[(4-tert-butylphenoxy)methyl]-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole

3-[(4-tert-butylphenoxy)methyl]-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole

Cat. No. B4642488
M. Wt: 381.5 g/mol
InChI Key: LKCWJUJRIMTXNR-UHFFFAOYSA-N
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Description

Triazole derivatives, including 3-[(4-tert-butylphenoxy)methyl]-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole, are of significant interest due to their diverse biological activities and applications in various fields of chemistry. They are synthesized through a variety of synthetic methods and have been studied for their molecular structures, chemical reactions, and properties (Srivastava et al., 2016).

Synthesis Analysis

The synthesis of triazole compounds typically involves the cyclization of azides and acetylenes or the reaction of thiosemicarbazides with various reagents under different conditions. A rapid microwave-assisted synthesis method has been developed for the efficient synthesis of triazole derivatives (Raval et al., 2010).

Molecular Structure Analysis

Triazole compounds have been characterized using various techniques, including X-ray diffraction, NMR, and DFT calculations. These studies reveal the planar nature of the triazole ring and its interaction with substituents, which significantly influences the compound's properties and reactivity (Xu et al., 2006).

Chemical Reactions and Properties

Triazole derivatives participate in various chemical reactions, including substitution, addition, and redox reactions. Their chemical properties are influenced by the substituents on the triazole ring, which can be manipulated to achieve desired reactivity and selectivity (Zelenov et al., 2014).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. These properties are determined by the molecular structure and the nature of the substituents (Medetalibeyoğlu et al., 2018).

Chemical Properties Analysis

The chemical properties of triazole derivatives, including their acidity, basicity, and reactivity towards nucleophiles and electrophiles, are influenced by the substituents on the triazole ring and the overall molecular structure. These properties are essential for the compound's biological activity and applications in medicinal chemistry (Alotaibi et al., 2018).

properties

IUPAC Name

3-[(4-tert-butylphenoxy)methyl]-4-methyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3OS/c1-16-7-6-8-17(13-16)15-27-21-24-23-20(25(21)5)14-26-19-11-9-18(10-12-19)22(2,3)4/h6-13H,14-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCWJUJRIMTXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(N2C)COC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4-tert-butylphenoxy)methyl]-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole
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3-[(4-tert-butylphenoxy)methyl]-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole
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3-[(4-tert-butylphenoxy)methyl]-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole
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3-[(4-tert-butylphenoxy)methyl]-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole
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3-[(4-tert-butylphenoxy)methyl]-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole
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3-[(4-tert-butylphenoxy)methyl]-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole

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